molecular formula C13H17ClN4O6 B1674191 Furaltadone hydrochloride CAS No. 3759-92-0

Furaltadone hydrochloride

Cat. No.: B1674191
CAS No.: 3759-92-0
M. Wt: 360.75 g/mol
InChI Key: PPSVFZXMDMUIGB-KIUKIJHYSA-N
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Description

  • Mechanism of Action

    C13H16N4O6.HCL.H2OC_{13}H_{16}N_{4}O_{6}.HCL.H_{2}OC13​H16​N4​O6​.HCL.H2​O

    . It has been used as an antibacterial agent . Here, we will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

    Target of Action

    It has been found to have significant efficacy against certain bacteria , suggesting that its targets may be bacterial proteins or processes.

    Result of Action

    The molecular and cellular effects of Furaltadone hydrochloride’s action are likely related to its antibacterial activity. By binding to bacterial DNA and inducing mutations, it may inhibit bacterial growth and proliferation . This could result in the clearance of bacterial infections.

    Biochemical Analysis

    Biochemical Properties

    Furaltadone Hydrochloride is a nitrofuran drug that has been used in research for Salmonella enteritidis infections . It has been shown to inhibit Staphylococcus in vitro . The specific enzymes, proteins, and other biomolecules it interacts with are not fully documented yet.

    Cellular Effects

    The specific cellular effects of this compound are not fully documented yet. It is known that this compound has an inhibitory effect on Staphylococcus in vitro , suggesting that it may influence bacterial cell function.

    Molecular Mechanism

    The molecular mechanism of this compound is not fully documented yet. It is known that this compound has an inhibitory effect on Staphylococcus in vitro , suggesting that it may interact with bacterial biomolecules to exert its effects.

    Temporal Effects in Laboratory Settings

    The temporal effects of this compound in laboratory settings are not fully documented yet. A rapid analytical method has been developed for the analysis of bound nitrofurans in animal tissue, including Furaltadone, shortening laboratory turnaround times .

    Dosage Effects in Animal Models

    The effects of this compound at different dosages in animal models are not fully documented yet. It is known that this compound is widely used to treat coccidiosis, intestinal infections, and turkey blackhead . Excessive use of this compound may have some negative consequences for humans and domestic animals .

    Preparation Methods

      Synthetic Routes: The synthetic routes for Furaltadone HCl are not widely documented. it is typically prepared through chemical reactions involving furfural and hydrazine derivatives.

      Industrial Production: Details on industrial-scale production methods are scarce, but it is likely synthesized using established chemical processes.

  • Chemical Reactions Analysis

      Reactions: Furaltadone HCl can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example

      Major Products: The primary products formed during these reactions would be derivatives of Furaltadone HCl.

  • Scientific Research Applications

      Chemistry: Furaltadone HCl’s antibacterial properties make it relevant for research in drug development and chemical synthesis.

      Biology: Its effects on coccidiosis provide insights into parasite control.

      Medicine: Although not widely used in human medicine, it has veterinary applications.

      Industry: Furaltadone HCl may find use in animal husbandry and agriculture.

  • Comparison with Similar Compounds

      Uniqueness: Furaltadone HCl’s specific properties distinguish it from other antibacterial agents.

      Similar Compounds: While information on similar compounds is limited, researchers may explore related nitrofuran derivatives.

    Properties

    CAS No.

    3759-92-0

    Molecular Formula

    C13H17ClN4O6

    Molecular Weight

    360.75 g/mol

    IUPAC Name

    5-(morpholin-4-ylmethyl)-3-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one;hydrochloride

    InChI

    InChI=1S/C13H16N4O6.ClH/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15;/h1-2,7,11H,3-6,8-9H2;1H/b14-7-;

    InChI Key

    PPSVFZXMDMUIGB-KIUKIJHYSA-N

    SMILES

    C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-].Cl

    Isomeric SMILES

    C1COCCN1CC2CN(C(=O)O2)/N=C\C3=CC=C(O3)[N+](=O)[O-].Cl

    Canonical SMILES

    C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-].Cl

    Appearance

    Solid powder

    Key on ui other cas no.

    139-91-3
    3795-88-8
    59811-34-6

    Pictograms

    Irritant

    Purity

    >98% (or refer to the Certificate of Analysis)

    Related CAS

    139-91-3 (Parent)

    shelf_life

    >2 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    Altabactin
    furaltadon
    furaltadon hydrochloride, (S)-isomer
    furaltadon monohydrochloride
    furaltadon monohydrochloride, (S)-isomer
    furaltadon, (S)-isomer
    furaltadone
    Furazolin
    levofuraltodone
    NF 602
    NF 902

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Reactant of Route 4
    Furaltadone hydrochloride

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